molecular formula C12H22ClNO3 B13121577 tert-Butyl ((3S,4R)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate

tert-Butyl ((3S,4R)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate

Cat. No.: B13121577
M. Wt: 263.76 g/mol
InChI Key: SBYKMTUAOVCQGA-SCZZXKLOSA-N
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Description

tert-Butyl ((3S,4R)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate is an organic compound that features a tert-butyl group, a carbamate group, and a chlorinated hexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3S,4R)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate typically involves the introduction of the tert-butoxycarbonyl (Boc) group into a precursor molecule. One common method is the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction conditions often involve the use of a base such as triethylamine or sodium bicarbonate in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of tert-butyl carbamates often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3S,4R)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted carbamates.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

tert-Butyl ((3S,4R)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic applications, including as a prodrug or in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl ((3S,4R)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzymatic activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((3S,4R)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the chlorine atom and the hexanone moiety differentiates it from other tert-butyl carbamates, providing unique opportunities for chemical modifications and applications.

Properties

Molecular Formula

C12H22ClNO3

Molecular Weight

263.76 g/mol

IUPAC Name

tert-butyl N-[(3S,4R)-1-chloro-4-methyl-2-oxohexan-3-yl]carbamate

InChI

InChI=1S/C12H22ClNO3/c1-6-8(2)10(9(15)7-13)14-11(16)17-12(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,16)/t8-,10+/m1/s1

InChI Key

SBYKMTUAOVCQGA-SCZZXKLOSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)CCl)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)CCl)NC(=O)OC(C)(C)C

Origin of Product

United States

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